Cas no 1480131-72-3 (4-(pyrimidin-4-yl)butan-2-one)

4-(Pyrimidin-4-yl)butan-2-one is a versatile chemical intermediate featuring a pyrimidine ring linked to a butanone moiety. This structure imparts reactivity suitable for applications in pharmaceutical synthesis, agrochemical development, and material science. The compound’s ketone functionality allows for further derivatization, while the pyrimidine core offers potential for heterocyclic modifications. Its balanced polarity ensures solubility in common organic solvents, facilitating handling in synthetic workflows. The product is particularly valuable in constructing biologically active molecules due to the pyrimidine scaffold’s prevalence in medicinal chemistry. High purity grades are available to meet rigorous research and industrial demands. Proper storage under inert conditions is recommended to maintain stability.
4-(pyrimidin-4-yl)butan-2-one structure
4-(pyrimidin-4-yl)butan-2-one structure
商品名:4-(pyrimidin-4-yl)butan-2-one
CAS番号:1480131-72-3
MF:C8H10N2O
メガワット:150.177801609039
CID:5799566
PubChem ID:65920839

4-(pyrimidin-4-yl)butan-2-one 化学的及び物理的性質

名前と識別子

    • 2-Butanone, 4-(4-pyrimidinyl)-
    • 4-(pyrimidin-4-yl)butan-2-one
    • インチ: 1S/C8H10N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h4-6H,2-3H2,1H3
    • InChIKey: SAOKIRCLCCNNQJ-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CCC1C=CN=CN=1

じっけんとくせい

  • 密度みつど: 1.081±0.06 g/cm3(Predicted)
  • ふってん: 257.2±15.0 °C(Predicted)
  • 酸性度係数(pKa): 1.88±0.10(Predicted)

4-(pyrimidin-4-yl)butan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859533-2.5g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
2.5g
$1509.0 2023-09-18
Enamine
EN300-1859533-0.5g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
0.5g
$739.0 2023-09-18
Enamine
EN300-1859533-1.0g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
1g
$1371.0 2023-06-02
Enamine
EN300-1859533-10.0g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
10g
$5897.0 2023-06-02
Enamine
EN300-1859533-10g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
10g
$3315.0 2023-09-18
Enamine
EN300-1859533-5g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
5g
$2235.0 2023-09-18
Enamine
EN300-1859533-0.25g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
0.25g
$708.0 2023-09-18
Enamine
EN300-1859533-0.05g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
0.05g
$647.0 2023-09-18
Enamine
EN300-1859533-5.0g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
5g
$3977.0 2023-06-02
Enamine
EN300-1859533-0.1g
4-(pyrimidin-4-yl)butan-2-one
1480131-72-3
0.1g
$678.0 2023-09-18

4-(pyrimidin-4-yl)butan-2-one 関連文献

4-(pyrimidin-4-yl)butan-2-oneに関する追加情報

Recent Advances in the Study of 4-(Pyrimidin-4-yl)butan-2-one (CAS: 1480131-72-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(pyrimidin-4-yl)butan-2-one (CAS: 1480131-72-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and ketone functional group, has demonstrated promising potential in various therapeutic applications, including kinase inhibition and antimicrobial activity. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the key areas of investigation has been the role of 4-(pyrimidin-4-yl)butan-2-one as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Recent in vitro studies have shown that this compound exhibits selective inhibition against specific kinase targets, with notable efficacy in suppressing tumor cell proliferation. Structural-activity relationship (SAR) analyses have further revealed that modifications to the pyrimidine ring and the ketone moiety can significantly enhance its binding affinity and selectivity, paving the way for the development of more potent derivatives.

In addition to its kinase inhibitory properties, 4-(pyrimidin-4-yl)butan-2-one has also been explored for its antimicrobial potential. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings suggest that 4-(pyrimidin-4-yl)butan-2-one could serve as a promising scaffold for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

The synthetic accessibility of 4-(pyrimidin-4-yl)butan-2-one has also been a focal point of recent research. Advances in catalytic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound. For instance, a recent publication in Organic Letters detailed a palladium-catalyzed coupling strategy that significantly reduces the number of synthetic steps and improves overall yield. Such innovations are critical for facilitating the large-scale production of this compound, which is essential for further preclinical and clinical evaluations.

Despite these promising developments, challenges remain in the clinical translation of 4-(pyrimidin-4-yl)butan-2-one. Issues such as pharmacokinetic stability, bioavailability, and potential off-target effects need to be addressed through rigorous preclinical studies. Recent efforts have focused on formulating this compound into nanoparticle-based delivery systems to enhance its solubility and tissue penetration. Preliminary results from animal models have been encouraging, showing improved therapeutic efficacy and reduced toxicity profiles. These advancements underscore the potential of 4-(pyrimidin-4-yl)butan-2-one as a viable candidate for future drug development.

In conclusion, 4-(pyrimidin-4-yl)butan-2-one (CAS: 1480131-72-3) represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its dual functionality as a kinase inhibitor and antimicrobial agent, coupled with advances in synthetic methodologies, positions it as a valuable scaffold for drug discovery. Ongoing research efforts are expected to further elucidate its therapeutic potential and address existing challenges, ultimately paving the way for its clinical application. This brief highlights the importance of continued investment in the study of this compound to unlock its full potential in addressing unmet medical needs.

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